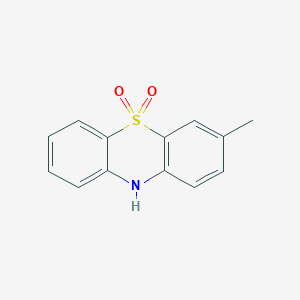
3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, where they serve as the backbone for various antipsychotic and antihistamine drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of a substituted aniline with sulfur and a halogenated compound, followed by oxidation to form the dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, particularly in neuropharmacology.
Industry: Use as an intermediate in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione would depend on its specific interactions with molecular targets. In medicinal applications, it might interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine with a phenothiazine backbone.
Uniqueness
3-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione’s uniqueness lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
61174-78-5 |
|---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
3-methyl-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO2S/c1-9-6-7-11-13(8-9)17(15,16)12-5-3-2-4-10(12)14-11/h2-8,14H,1H3 |
InChI Key |
DJPMZHCXDGAHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















